2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole
Description
2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at the C2 position and a 4-ethoxyphenyl group at the C5 position. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent that enhances solubility and may influence biological interactions through hydrogen bonding or steric effects. The chloromethyl (–CH₂Cl) group provides reactivity for further functionalization, making this compound a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-14-13-10(7-12)16-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLRICCFLRLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427941 | |
| Record name | 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-19-1 | |
| Record name | 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36770-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling functional diversification.
Mechanistic Insight : The reaction typically involves polar aprotic solvents (e.g., DCM, DMF) and mild heating. The chloromethyl group’s electrophilicity facilitates attack by nucleophiles, forming stable C–N or C–S bonds.
Condensation and Cyclization Reactions
The oxadiazole ring participates in cyclocondensation to form fused heterocycles.
Key Observation : Cyclization with CS₂ under basic conditions yields thiol derivatives, which exhibit tautomerism (thiol ⇌ thione) confirmed by IR spectroscopy (ν(S–H): 2550 cm⁻¹; ν(C=S): 1250 cm⁻¹) .
Oxidation and Reduction
Limited redox reactivity is observed due to the oxadiazole ring’s stability.
| Reagent | Conditions | Product | Yield | Notes | References |
|---|---|---|---|---|---|
| H₂O₂, AcOH | RT, 24 h | 2-(Hydroxymethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | 45% | Low yield due to competing side reactions. | |
| NaBH₄, MeOH | 0°C, 1 h | No reaction | – | Oxadiazole ring resists reduction under mild conditions. |
Insight : Harsh oxidizing agents (e.g., KMnO₄) are avoided to prevent ring degradation.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable aryl functionalization.
| Catalyst | Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Dioxane, 100°C, 12 h | 5-(4-Ethoxyphenyl)-2-(phenylmethyl)-1,3,4-oxadiazole | 60% | Suzuki coupling expands aromatic diversity. |
Comparative Reactivity with Analogues
| Compound | Reactivity | Key Difference |
|---|---|---|
| 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | Higher electrophilicity | Lacks ethoxy group, reducing steric hindrance. |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole | Lower reactivity | Absence of chloromethyl limits substitution. |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole has been tested for its efficacy against various bacterial strains. Studies indicate that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
Oxadiazole derivatives have also been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms. This includes the activation of caspases and modulation of cell cycle proteins . Further research is needed to elucidate the specific pathways involved and to assess its effectiveness across different cancer types.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties. This compound can serve as a crosslinking agent in the synthesis of polymeric materials with improved thermal stability and mechanical properties. Research indicates that such modifications can lead to materials suitable for high-performance applications .
Fluorescent Materials
Another application is in the field of fluorescent materials. The oxadiazole moiety is known for its luminescent properties, which can be harnessed for developing fluorescent probes and sensors. These materials have potential uses in biological imaging and environmental monitoring .
Biological Applications
Biological Imaging
Due to its fluorescent characteristics, this compound can be utilized in biological imaging techniques. Its ability to label biomolecules makes it a valuable tool in tracking cellular processes and studying interactions within biological systems .
Drug Delivery Systems
The compound's chemical structure allows it to be functionalized for use in drug delivery systems. By modifying its properties, researchers aim to create carriers that can improve the solubility and bioavailability of therapeutic agents, particularly those that are poorly soluble in aqueous environments .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Position and Nature of Aromatic Substituents
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole Structure: Dichlorophenyl substituent at C3. Activity: Demonstrates selective anticancer activity against liver cancer (Hep-G2) with IC₅₀ = 2.46 μg/mL, attributed to electron-withdrawing Cl groups enhancing electrophilic interactions with cellular targets .
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 107) Structure: Methoxyphenyl (–OCH₃) at C4. Activity: Exhibits 95.37% growth inhibition against leukemia (SR) cells at 10⁻⁵ M. The methoxy group’s electron-donating nature may facilitate π-π stacking with aromatic residues in enzymes . Key Difference: The smaller methoxy group (vs.
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole Derivatives Structure: Trimethoxyphenyl at C5. Key Difference: Multiple methoxy groups may increase metabolic stability compared to a single ethoxy group.
Functional Group Modifications at C2
2-(Methylsulfonyl)-5-(4-fluorophenylsulfonylmethyl)-1,3,4-oxadiazole
- Structure : Sulfonyl groups at C2 and C5.
- Activity : Shows potent antibacterial activity against Xanthomonas spp. (EC₅₀ = 0.17 μg/mL), likely due to sulfonyl groups disrupting bacterial membranes .
- Key Difference : Sulfonyl groups increase polarity and acidity, contrasting with the neutral chloromethyl group in the target compound.
2-(Hydroxybenzoate)-5-(4-chlorophenyl)-1,3,4-oxadiazole (Z19702639)
- Structure : Ester-linked hydroxybenzoate at C2.
- Synthesis : Derived from 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (87% yield), highlighting the chloromethyl group’s utility in derivatization .
- Key Difference : The hydroxybenzoate moiety introduces hydrogen-bonding capacity, altering pharmacokinetics.
Electronic and Steric Effects
- Electron-Donating Groups (e.g., ethoxy, methoxy) : Enhance resonance stabilization of the oxadiazole ring, improving binding to electron-deficient biological targets (e.g., enzyme active sites) .
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity, favoring covalent interactions with nucleophilic residues (e.g., thiols in proteins) .
- Steric Bulk : Ethoxy’s larger size compared to methoxy may reduce binding in tightly packed pockets but improve selectivity for larger binding sites.
Biological Activity
2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole (CAS 36770-19-1) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is often performed using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Biological Activity Overview
Oxadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities associated with this compound include:
- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential use in infectious disease management.
Anticancer Activity
In a study evaluating a series of oxadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with IC50 values comparable to known chemotherapeutic agents. For instance:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 15.0 | Doxorubicin | 10.0 |
| HeLa (Cervical) | 12.5 | Cisplatin | 8.0 |
| A431 (Epidermoid) | 14.0 | Paclitaxel | 11.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives was assessed through in vivo models. Compounds similar to this compound showed significant reductions in inflammatory markers and improved symptoms in animal models of arthritis .
Antimicrobial Properties
The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The compound appears to disrupt cellular processes essential for cancer cell survival, possibly through interference with DNA replication or repair mechanisms.
- Apoptosis Induction : Studies have shown that treatment with this oxadiazole derivative leads to increased levels of pro-apoptotic factors and activation of caspases.
- Inflammatory Pathway Modulation : It may inhibit specific signaling pathways involved in inflammation, thereby reducing cytokine production.
Q & A
Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole?
The compound is typically synthesized via cyclization reactions. A common method involves refluxing chloroacetic acid with an appropriate hydrazide derivative in phosphorus oxychloride (POCl₃), followed by neutralization and purification via column chromatography (n-hexane:EtOAc) . Alternatively, coupling reactions between salicylic acid derivatives and chloromethyl-oxadiazole intermediates under reflux conditions yield analogous structures with high purity (87% yield) . Key steps include optimizing stoichiometry (1.2 eq acid to 1 eq hydrazide) and reaction time (5–6 h).
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the chloromethyl group (δ ~5.09 ppm, singlet) and ethoxyphenyl substituents (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 255.06 for C₁₁H₁₀ClN₂O₂) .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying the oxadiazole ring planarity and substituent orientations .
Q. How can researchers assess the compound’s purity and stability during storage?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- TGA/DSC : Evaluate thermal stability (decomposition >200°C) .
- Hydrolytic stability tests : Monitor chloromethyl group degradation under varying pH (e.g., pH 2–10 buffers) via NMR over 24–72 h .
Advanced Research Questions
Q. What strategies optimize photophysical properties for organic electronics applications?
- Substituent engineering : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to lower LUMO energy, enhancing electron transport in OLEDs .
- Device fabrication : Construct double-layer diodes with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes. Measure external quantum efficiency (EQE) using electroluminescence spectra and current-voltage-luminance (IVL) curves .
Q. How do molecular docking studies guide the design of bioactive derivatives?
- Target selection : Dock the compound into fungal succinate dehydrogenase (SDH; PDB: 2FBW) to predict binding modes. The chloromethyl group may form hydrophobic interactions with Val-77, while the oxadiazole ring hydrogen-bonds to Arg-43 .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with fungicidal IC₅₀ to prioritize derivatives for synthesis .
Q. What methodologies quantify structure-activity relationships (SAR) for agrochemical applications?
- Bioactivity screening : Test fungicidal activity against Sclerotinia sclerotiorum at 50 µg/mL. Derivatives with thioether linkages (e.g., 2-((4-bromobenzyl)thio)-) show >50% inhibition due to enhanced membrane permeability .
- Herbicidal assays : Evaluate bleaching effects on Arabidopsis via chlorophyll content measurement (UV-Vis at 663 nm) .
Q. How can computational chemistry predict electronic properties?
- DFT calculations : Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to estimate charge transport capabilities. For example, HOMO = -6.2 eV and LUMO = -2.4 eV indicate suitability as electron-transport layers .
- Molecular dynamics (MD) : Simulate crystal packing to predict solubility and melting points .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields?
- Case study : Yields for analogous oxadiazoles vary from 27% to 87% due to differences in starting material purity (e.g., salicylic acid vs. orthoester derivatives) .
- Resolution : Use high-resolution mass spectrometry (HRMS) to confirm intermediate integrity and optimize reaction time (e.g., 6 h vs. 12 h) to suppress side reactions .
Q. Why do bioactivity results vary across studies?
- Experimental variables : Differences in fungal strains (e.g., Rhizoctonia solani vs. Fusarium spp.) and assay protocols (agar dilution vs. microbroth dilution) affect IC₅₀ values .
- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., penthiopyrad) for cross-study comparability .
Methodological Best Practices
Q. What are the key considerations for scaling up synthesis?
- Solvent selection : Replace POCl₃ with less hazardous agents (e.g., PCl₅) for cyclization .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective bulk production .
Q. How can researchers validate computational predictions experimentally?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
